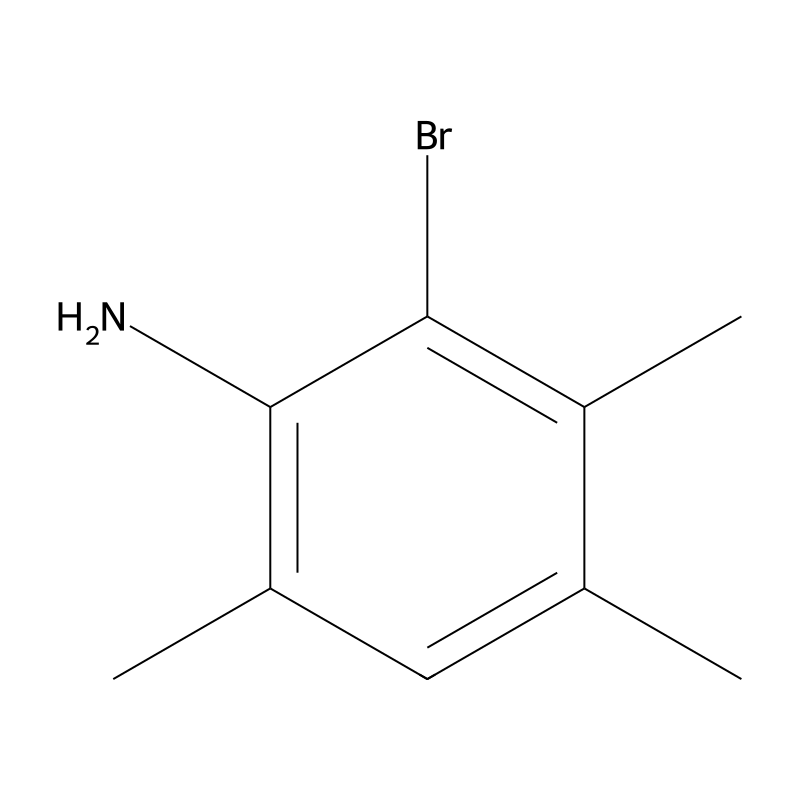

2-Bromo-3,4,6-trimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromo-3,4,6-trimethylaniline is an aromatic amine with the molecular formula and a molecular weight of approximately 214.12 g/mol. This compound features a bromine atom substituted at the second position of a 3,4,6-trimethyl-substituted aniline structure. It appears as a white to light yellow crystalline solid and is known for its utility in organic synthesis, particularly as an intermediate in various

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The presence of the amino group makes it susceptible to electrophilic substitution reactions, allowing further functionalization of the aromatic ring.

- Reduction Reactions: The compound can undergo reduction to form corresponding amines or other derivatives.

The synthesis of 2-Bromo-3,4,6-trimethylaniline generally involves the bromination of 2,4,6-trimethylaniline. Common methods include:

- Direct Bromination:

- Bromine is added to a solution of 2,4,6-trimethylaniline under controlled conditions (temperature and solvent) to yield 2-bromo-3,4,6-trimethylaniline.

- Electrophilic Aromatic Substitution:

2-Bromo-3,4,6-trimethylaniline has several applications:

- Organic Synthesis: It serves as an intermediate for synthesizing dyes and pigments.

- Pharmaceuticals: Potentially useful in developing new pharmaceutical agents due to its reactivity.

- Material Science: Used in the production of polymers and other materials requiring aromatic amine functionalities.

Interaction studies involving 2-Bromo-3,4,6-trimethylaniline focus primarily on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and assessing its safety profile. Additionally, studies on its compatibility with other chemicals are essential for safe handling and storage.

Several compounds share structural similarities with 2-Bromo-3,4,6-trimethylaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-4-methylaniline | Fewer methyl groups; used in dye synthesis | |

| 3-Bromo-2-methylaniline | Different substitution pattern; potential for different reactivity | |

| 2,4-Dibromoaniline | Contains two bromine substituents; increased reactivity | |

| 2-Amino-4-methylphenol | Hydroxyl group presence alters reactivity significantly |

Uniqueness

The uniqueness of 2-Bromo-3,4,6-trimethylaniline lies in its specific substitution pattern on the aromatic ring combined with the presence of a bromine atom. This configuration allows for distinct chemical reactivity compared to other similar compounds and positions it favorably for applications in dye synthesis and organic reactions where selective functionalization is desired.

Traditional Bromination Approaches in Aromatic Systems

The synthesis of 2-Bromo-3,4,6-trimethylaniline typically follows the established patterns of electrophilic aromatic substitution where regioselectivity presents a significant challenge. Traditional approaches have relied on direct bromination using molecular bromine (Br2) as the brominating agent, often in the presence of a suitable solvent system.

Electrophilic aromatic bromination represents the most common synthetic method used to prepare aryl bromides, which serve as valuable intermediates in organic synthesis. The positional selectivity in these reactions follows predictable patterns based on the electronic effects of substituents present on the aromatic ring. Generally, π-donor substituents direct electrophilic aromatic bromination to positions in the preferential order of para > ortho > meta, while π-acceptor substituents direct substitution in the order of meta > ortho > para.

For the synthesis of 2-Bromo-3,4,6-trimethylaniline specifically, the starting material is typically 3,4,6-trimethylaniline. The methyl groups, being electron-donating, activate the ring toward electrophilic attack. However, the amino group (-NH2) is highly activating and would normally direct substitution predominantly to the para and ortho positions relative to itself. The challenge becomes achieving selective bromination at the desired 2-position (ortho to the amino group).

A common traditional approach involves modifying the reactivity of the amino group through acylation to reduce its activating effect. As noted in the bromination of aniline: "To get mono bromo compounds, -NH2 is first acylated to reduce its activity. When aniline is acylated, the lone pair of electron on nitrogen is delocalised by the neighbouring carbonyl group by resonance. Hence it is not easily available for conjugation with benzene ring". This approach can help control the regioselectivity of the bromination reaction.

Table 1: Traditional Bromination Reagents and Their Applications

| Brominating Agent | Solvent System | Reaction Conditions | Regioselectivity | Reference |

|---|---|---|---|---|

| Br2 | CCl4/CHCl3 | 0-25°C | Moderate | |

| Br2/H2SO4 | Acetic acid | 0-10°C | Low | |

| NBS | CH3CN | Room temperature | Good | |

| Br2/SO2 | Inert solvent | Low temperature | High |

Novel Catalytic Systems for Regioselective Functionalization

Recent advancements in catalytic systems have significantly improved the regioselectivity of aromatic bromination reactions, offering more efficient routes to 2-Bromo-3,4,6-trimethylaniline. These systems typically employ metal-based catalysts, organocatalysts, or zeolites to direct bromination to specific positions on the aromatic ring.

One particularly innovative approach involves using zeolites as catalysts for regioselective bromination. For instance, "Zeolites induce high para-selectivity for electrophilic bromination of substrates akin to toluene". In a related development, "A new selective brominating system Br2/SO2Cl2/zeolite has been discovered. Partially cation-exchanged Ca2+-Y zeolite efficiently catalyzes the selective bromination". These catalytic systems can be adapted for the synthesis of 2-Bromo-3,4,6-trimethylaniline by carefully optimizing reaction conditions to favor bromination at the desired position.

Another novel approach involves the use of tin-mediated bromination. "Treatment of aniline with n-butyllithium and then trimethyltin chloride gave the tin amide (PhNH-SnMe3) in situ. Without isolation of the tin amide, reaction with bromine and workup with aqueous fluoride ion gave p-bromoaniline in 76% yield, with no dibromoaniline or o-bromoaniline". This methodology could potentially be modified to achieve ortho-selective bromination for our target compound by manipulating steric and electronic factors.

γ-Picolinium bromochromate (γ-PBC) has also emerged as an effective reagent for chemo- and regioselective bromination of aromatic compounds, particularly in acetonitrile (CH3CN). This system "revealed excellent yields of monobromo compounds at para-position under thermal condition especially in methyl cyanide". Though primarily para-selective, this system could be optimized through substrate engineering to achieve the desired ortho-selectivity for producing 2-Bromo-3,4,6-trimethylaniline.

Table 2: Novel Catalytic Systems for Regioselective Bromination

Optimization of Reaction Parameters for Industrial Scalability

Scaling up the synthesis of 2-Bromo-3,4,6-trimethylaniline for industrial applications requires careful optimization of reaction parameters to ensure safety, efficiency, and product quality. A notable improvement in industrial scalability comes from a Chinese patent that describes "a kind of working space dangerous chemical leakage that reduces, the minimizing injury to site operation personnel, improve compound bromination".

The patent details a two-step process: "1) bromine is first directly sucked in high-order dropping tank by vacuum by sulfur bromine liquid preparation process, sulfur is poured into by charge door the high position dropping tank of bromine again, the weight portion of bromine and sulfur is 1:0.08, and mechanical agitation makes sulfur all be dissolved in bromine, completes the preparation of sulfur bromine liquid". This approach significantly reduces the hazards associated with handling bromine directly.

The second step involves a controlled reaction sequence: "methanol adds retort, drips concentrated sulphuric acid under low temperature stirring, and concentrated sulphuric acid drips, the sulfur bromine drop made is added retort, weight of material part is bromine: methanol: concentrated sulphuric acid=1:1:0.07, reacts 30 minutes after adding, then is warming up to 10-20 DEG C of reactions 1 hour". This optimized process employs a "cooking all things in one pot" technique that simplifies the operation and reduces waste.

For industrial scalability, the following parameters require particular attention:

- Temperature control: Maintaining low temperatures (0-20°C) during bromination to minimize side reactions

- Reaction time: Optimizing to maximize yield while minimizing energy consumption

- Reagent ratios: Precise control of brominating agent to substrate ratio to prevent over-bromination

- Mixing efficiency: Ensuring uniform distribution of reagents to promote selectivity

- Workup procedures: Developing efficient isolation and purification processes suitable for large-scale production

Table 3: Optimized Reaction Parameters for Industrial Synthesis

| Parameter | Recommended Range | Critical Considerations | Impact on Product Quality |

|---|---|---|---|

| Temperature | 0-20°C | Cooling capacity, thermal runaway prevention | Minimizes side products |

| Reaction time | 1-2 hours | Monitoring via analytical methods | Complete conversion, high purity |

| Br2:substrate ratio | 1:1-1.2 | Accurate metering systems | Prevents over-bromination |

| Solvent system | Methanol/H2SO4 (1:0.07) | Solvent recovery, quality | Affects reaction kinetics |

| Agitation | 200-300 rpm | Uniform mixing without vortex | Improves selectivity |

| pH control | Acidic (1-3) | Batch-to-batch consistency | Stabilizes reactive intermediates |

Green Chemistry Alternatives for Hazard Mitigation

The traditional synthesis of brominated aromatic compounds presents several environmental and safety concerns, primarily due to the use of elemental bromine. As noted by researchers: "This dense brownish-red liquid is a pain in the butt for a few reasons. First of all, it fumes. Once you open the bottle, orange fumes start migrating everywhere. Without efficient ventilation, soon you will smell an offensive and suffocating odor. Second, bromine is corrosive to human tissue as a liquid and its vapours irritate the eyes and throat. Moreover, with inhalation, bromine vapours are very toxic".

N-bromosuccinimide (NBS) represents a safer alternative: "Instead, N-bromosuccinimide (NBS) is often used as a brominating and oxidizing agent in various electrophilic addition, radical addition, and electrophilic substitution reactions. Pure NBS is a white crystalline solid with a melting point of 175-180°C. Even though it's a solid and easier to handle, you still need to be careful when working with NBS".

However, NBS is not without drawbacks: "The use of NBS also creates by-products. For example, succinimide and the very strong hydrobromic acid. It also has a reduced atom economy, since only one Br atom of 8 atoms in a NBS molecule is used in bromination".

Several greener alternatives have emerged:

Ionic liquid-mediated brominations: "N-bromosuccinimide, in either ionic liquids or THF, is highly regioselective for electrophilic aromatic brominations". Ionic liquids offer advantages as non-volatile, recyclable reaction media that can enhance selectivity.

Solid-supported reagents: "NBS/silica gel is also a good brominating agent for regioselective electrophilic aromatic brominations". These heterogeneous systems facilitate easier workup and reduce waste generation.

In situ generation of bromine: Systems such as "Cu(NO3)2/HBr/O2/H2O" or "LiBr/ceric ammonium nitrate (CAN)" generate bromine in controlled amounts, reducing the hazards associated with handling concentrated bromine.

Enzymatic approaches: Though not mentioned in the search results, biocatalytic bromination using haloperoxidases represents an emerging green technology for introducing bromine into aromatic systems under mild conditions.

Table 4: Comparison of Traditional vs. Green Chemistry Approaches

The Suzuki-Miyaura reaction, a palladium-catalyzed coupling between organoboronic acids and aryl halides, leverages 2-bromo-3,4,6-trimethylaniline as a robust electrophilic partner. The bromine atom at the ortho position relative to the amine group undergoes oxidative addition to palladium(0) complexes, forming a key Pd(II) intermediate [4]. This step is facilitated by the electron-rich nature of the aromatic ring, where methyl groups at the 3, 4, and 6 positions donate electron density, stabilizing the transition state during oxidative addition [1].

Notably, the steric bulk of the trimethyl substitution pattern influences reaction kinetics. While electron-donating methyl groups enhance oxidative addition rates compared to deactivated aryl bromides, the crowded ortho environment can slow transmetalation with boronic acids [4]. Optimized conditions often employ bulky phosphine ligands (e.g., SPhos or XPhos) to mitigate steric clashes and improve yields [4]. For example, coupling with arylboronic acids under anhydrous conditions at 80–100°C typically achieves >75% conversion, producing biaryl structures central to pharmaceuticals and materials science [4].

Functional Group Transformations via Nucleophilic Substitution

Despite the aromatic ring’s electron-rich character due to methyl and amine groups, 2-bromo-3,4,6-trimethylaniline participates in nucleophilic aromatic substitution (S~N~Ar) under specific conditions. The bromine atom, activated by resonance withdrawal from the amine group, becomes susceptible to attack by strong nucleophiles like hydroxide or amides in polar aprotic solvents [5]. This reactivity is atypical for substrates with multiple electron-donating substituents but is achievable via high-temperature regimes (120–150°C) or microwave assistance [5].

An alternative pathway involves the benzyne mechanism. Treatment with a strong base (e.g., NaNH~2~) induces dehydrohalogenation, generating a reactive aryne intermediate [5]. This species undergoes cycloaddition or trapping by nucleophiles, enabling the introduction of groups such as alkoxy or amino functionalities. For instance, reaction with sodium azide yields 3,4,6-trimethyl-2-azidoaniline, a precursor to heterocyclic systems [6].

Building Block for Heterocyclic Compound Synthesis

The amine and bromine functionalities in 2-bromo-3,4,6-trimethylaniline make it a linchpin for synthesizing nitrogen-containing heterocycles.

Indole and Carbazole Derivatives

Pd-catalyzed cyclization with alkynes or alkenes forms indole scaffolds. The bromine atom facilitates intramolecular Heck reactions, while the amine directs regioselectivity. For example, coupling with ethyl acrylate under CO atmosphere yields tricyclic carbazoles via sequential C–N and C–C bond formation [4].

Benzodiazepines and Related Structures

Condensation with β-ketoesters or aldehydes generates Schiff bases, which undergo ring-closing metathesis or reductive amination to produce seven-membered heterocycles. The methyl groups enhance steric control, favoring cis-fused products [7].

Utility in Multi-Component Reaction Platforms

The Ugi reaction, a four-component coupling process, efficiently incorporates 2-bromo-3,4,6-trimethylaniline as the amine component. Reacting with aldehydes, isocyanides, and carboxylic acids, it forms bis-amide adducts with retained bromine functionality [7]. Subsequent Suzuki coupling or nucleophilic substitution on these adducts enables rapid diversification. For example:

Ugi-Addition Followed by Cross-Coupling:

Post-Ugi Cyclization:

- Treatment with CuI/K~2~CO~3~ induces intramolecular C–N coupling, yielding pyrroloindoles [7].

The methyl groups’ steric bulk directs the stereochemical outcome, favoring endo-transition states in cyclization steps [7].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant